molecular formula C12H19NO3 B2794729 Bestipharma 116-698 CAS No. 1823493-77-1

Bestipharma 116-698

Cat. No.: B2794729
CAS No.: 1823493-77-1
M. Wt: 225.288
InChI Key: VVXLGQXXASEZNA-UHFFFAOYSA-N
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Description

Bestipharma 116-698 is a chemical compound with significant potential in various scientific research fields. It is known for its unique chemical structure and biological activity, making it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bestipharma 116-698 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Systems: Continuous flow systems are employed to enhance the efficiency and consistency of the production process.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bestipharma 116-698 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or alkylated derivatives.

Scientific Research Applications

Bestipharma 116-698 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its effects on cellular processes and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bestipharma 116-698 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Modulating Enzyme Activity: It can inhibit or activate enzymes involved in key metabolic pathways.

    Altering Gene Expression: The compound can influence the expression of genes related to cell growth, differentiation, and apoptosis.

Properties

IUPAC Name

tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-9(14)12(8-13)5-4-6-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXLGQXXASEZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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